molecular formula C20H20N2O B182648 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline CAS No. 304-29-0

3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline

Cat. No. B182648
CAS RN: 304-29-0
M. Wt: 304.4 g/mol
InChI Key: FFMXFPXDHXFMNV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline, also known as MMDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MMDQ is a fluorescent dye that has been widely used as a probe in biological and chemical studies.

Mechanism Of Action

3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline binds to biological molecules such as proteins, DNA, and RNA through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Upon binding, 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline undergoes a conformational change, resulting in a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding and activity of biological molecules.
Biochemical and Physiological Effects:
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is not known to have any significant biochemical or physiological effects. It is a non-toxic compound that is easily excreted from the body.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is its high sensitivity and selectivity for biological molecules. It is also easy to use and can be incorporated into a wide range of experimental setups. However, one of the limitations of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is its limited photostability, which can lead to a loss of fluorescence over time.

Future Directions

There are many potential future directions for the use of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline. These probes could have improved photostability and fluorescence properties, making them even more useful for studying biological molecules. Another area of interest is the use of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline in imaging techniques, such as fluorescence microscopy, to study the localization and dynamics of biological molecules in cells. Finally, 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline could be used in drug discovery and development to screen for compounds that bind to specific biological targets.

Synthesis Methods

The synthesis of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline involves the reaction of 4-(2-aminovinyl)quinoline with 3-methoxy-N,N-dimethylaniline in the presence of a palladium catalyst. The reaction yields 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline as a yellow powder with a high purity level.

Scientific Research Applications

3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline has been used as a fluorescent probe in various fields of scientific research, including biochemistry, molecular biology, and pharmacology. It has been used to study the binding properties of proteins, DNA, and RNA. 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline has also been used to investigate the localization and trafficking of proteins in cells. In addition, 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline has been used to monitor the activity of enzymes and to study the interaction between drugs and their targets.

properties

CAS RN

304-29-0

Product Name

3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

3-methoxy-N,N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C20H20N2O/c1-22(2)17-11-10-16(20(14-17)23-3)9-8-15-12-13-21-19-7-5-4-6-18(15)19/h4-14H,1-3H3/b9-8+

InChI Key

FFMXFPXDHXFMNV-CMDGGOBGSA-N

Isomeric SMILES

CN(C)C1=CC(=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23)OC

SMILES

CN(C)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC

Origin of Product

United States

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